REACTION_CXSMILES
|
Cl[C:2]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[N:14]=[C:13]3[CH:15]=[CH:16][C:17](C(Cl)=O)=[CH:18][C:12]3=[N:11]2)=[CH:6][CH:5]=1)=[O:3].[CH3:22][O:23]C(=O)C1C=CC(N)=CC=1.C1(N)C=CC=C([NH2:39])C=1>N1C=CC=CC=1>[CH3:22][O:23][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[N:14]=[C:13]3[CH:15]=[CH:16][C:17]([NH2:39])=[CH:18][C:12]3=[N:11]2)=[CH:6][CH:5]=1)=[O:3]
|
Name
|
2-(4-chlorocarbonylphenyl)-5-chlorocarbonylbenzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)C1=CC=C(C=C1)N1N=C2C(=N1)C=CC(=C2)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)N)=O
|
Name
|
diazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
azo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cu II acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in the following way
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)N1N=C2C(=N1)C=CC(=C2)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |